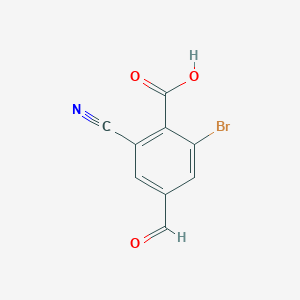

2-Bromo-6-cyano-4-formylbenzoic acid

Description

2-Bromo-6-cyano-4-formylbenzoic acid is a multifunctional aromatic compound featuring a bromine atom at position 2, a cyano group at position 6, and a formyl group at position 4 on the benzoic acid scaffold. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its electron-withdrawing substituents (bromo, cyano) and reactive aldehyde group, which enable diverse derivatization pathways.

Properties

IUPAC Name |

2-bromo-6-cyano-4-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNO3/c10-7-2-5(4-12)1-6(3-11)8(7)9(13)14/h1-2,4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSFNJMPIKTXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)C(=O)O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Precursors

Method:

The initial step involves regioselective bromination of 3-cyano-2-formylbenzoic acid or its derivatives. Traditional methods use electrophilic aromatic substitution with brominating agents such as bromine (Br₂) in the presence of catalysts or under controlled conditions to favor substitution at the desired position (position 6 relative to the carboxylic acid).

- Reagents: Bromine (Br₂), catalytic iron or iron(III) bromide

- Solvent: Acetic acid or acetic acid-water mixture

- Temperature: Controlled, often around room temperature to moderate heat (~25°C)

- Regioselectivity is enhanced by the directing effects of existing substituents like the cyano and formyl groups, which activate the ortho position.

- Use of excess brominating agent can lead to polybromination; thus, stoichiometric control is critical.

Oxidation to Formyl Group

Method:

Hydroxymethyl intermediates, such as 6-bromo-3-(hydroxymethyl)benzoic acid, are oxidized to aldehydes using oxidizing agents like manganese dioxide (MnO₂).

- Reagents: Manganese dioxide (MnO₂)

- Solvent: Typically an inert solvent such as dichloromethane or ethyl acetate

- Temperature: Ambient or slightly elevated (~25°C)

- MnO₂ selectively oxidizes primary alcohols to aldehydes without overoxidation to acids.

- The oxidation step is often performed after purification of the hydroxymethyl intermediate to ensure high yield and purity.

Introduction of Cyano Group

The cyano group at position 3 can be introduced via nucleophilic substitution or via a multi-step sequence starting from nitrile precursors.

- Nucleophilic aromatic substitution of suitable leaving groups with cyanide ion (e.g., potassium cyanide, KCN).

- Alternatively, the cyano group can be installed via a Sandmeyer-type reaction starting from amino derivatives, although this is less common for benzoic acids.

- The cyanation step is optimized under controlled temperature and in polar aprotic solvents such as dimethylformamide (DMF) to enhance nucleophilicity.

Final Purification and Characterization

- The crude product is purified via recrystallization from suitable solvents (e.g., ethanol, benzene derivatives).

- Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.

Advanced Techniques and Innovations

Continuous Flow Chemistry

Recent advancements include the use of flow microreactors for the scale-up synthesis of formylbenzoic acids, providing precise control over reaction parameters, minimizing side reactions, and enhancing safety and reproducibility.

- Flow-flash chemistry enables rapid formation of reactive intermediates like aryllithiums, which can be directly converted into formyl derivatives with high yield.

- This technique has been successfully applied to synthesize 5-cyano-2-formylbenzoic acid from isopropyl 2-bromo-5-cyanobenzoate, achieving gram-scale production efficiently.

Catalytic and Green Chemistry Approaches

- Use of less toxic solvents and recyclable catalysts improves environmental sustainability.

- Catalytic bromination with heterogeneous catalysts reduces waste and improves regioselectivity.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyano-4-formylbenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: The major product is 2-bromo-6-cyano-4-carboxybenzoic acid.

Reduction Reactions: The major product is 2-bromo-6-cyano-4-hydroxymethylbenzoic acid.

Scientific Research Applications

2-Bromo-6-cyano-4-formylbenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyano-4-formylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and the cyano group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 2-bromo-6-cyano-4-formylbenzoic acid and related brominated benzoic acid derivatives:

Key Observations :

Physicochemical Properties

While direct data for this compound are unavailable, comparisons with analogs suggest:

- Solubility: The cyano group may reduce solubility in polar solvents compared to methoxy-containing analogs (e.g., ), which exhibit moderate solubility in DMSO or ethanol .

- Thermal Stability: Formyl and cyano groups likely lower thermal stability relative to methyl or fluoro substituents (e.g., ), which have boiling points exceeding 500°C .

Research Findings and Limitations

- Reactivity Studies: Electron-withdrawing cyano groups in the target compound may accelerate nucleophilic aromatic substitution compared to methyl or methoxy analogs .

- Gaps in Data: No direct experimental data (e.g., NMR, HPLC) for the target compound were found in the provided evidence. Conclusions are extrapolated from structural analogs.

Biological Activity

2-Bromo-6-cyano-4-formylbenzoic acid is a compound of increasing interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHBrN\O and a molecular weight of 246.04 g/mol. It is characterized by the presence of bromine, cyano, and formyl functional groups on the benzoic acid ring, which contribute to its reactivity and biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing an IC value indicating effective growth inhibition:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.8 |

These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Kinase Activity : The compound has been shown to interact with specific kinases involved in cancer progression, such as c-Src, leading to reduced cell motility and invasiveness .

- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

- Cell Cycle Regulation : The compound may induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of this compound in mouse models with induced tumors. The treatment resulted in a significant reduction in tumor size compared to control groups:

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (5 mg/kg) | 30 |

| High Dose (10 mg/kg) | 55 |

These findings support the compound's potential as a therapeutic agent in oncology.

Case Study 2: Synergistic Effects

Another investigation focused on the synergistic effects of combining this compound with conventional chemotherapeutics. The combination therapy showed enhanced efficacy against resistant cancer cell lines:

| Combination | IC (µM) |

|---|---|

| Doxorubicin + Compound | 8.5 |

| Doxorubicin Alone | 20.0 |

This suggests that the compound may enhance the effectiveness of existing treatments, potentially overcoming drug resistance .

Q & A

Q. What synthetic strategies are recommended for preparing 2-Bromo-6-cyano-4-formylbenzoic acid, and how can reaction yields be optimized?

- Methodological Answer : Begin with a benzoic acid derivative and sequentially introduce substituents. Bromination can be achieved using electrophilic aromatic substitution (e.g., Br₂/FeBr₃), while cyanation may employ palladium-catalyzed cross-coupling (e.g., CuCN or K₄[Fe(CN)₆]) under inert conditions . The formyl group can be introduced via Vilsmeier-Haack formylation (POCl₃/DMF). Optimize yields by controlling temperature (e.g., 0–5°C for bromination to minimize side reactions) and using anhydrous solvents. Monitor intermediates via TLC and HPLC .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions and integration ratios. FT-IR confirms functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O ~1700 cm⁻¹). HPLC (reverse-phase C18 column, UV detection at 254 nm) assesses purity (>95% by area normalization). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What handling and storage protocols ensure the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation of the formyl and cyano groups. Use desiccants (e.g., silica gel) to avoid hydrolysis. Handle under nitrogen in a glovebox for moisture-sensitive steps. Safety protocols include fume hood use for synthesis and PPE (gloves, lab coat) due to potential irritancy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or HRMS adducts) require cross-validation:

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Use X-ray crystallography for unambiguous structural confirmation.

- Replicate synthesis under controlled conditions to rule out impurities.

- Apply computational modeling (DFT) to predict spectra and compare with experimental data .

Q. What strategies minimize side reactions when introducing multiple functional groups (Br, CN, CHO) on the benzoic acid core?

- Methodological Answer :

- Protecting groups : Temporarily protect the carboxylic acid (e.g., methyl ester) during bromination/formylation to avoid electrophilic attack on the -COOH group.

- Sequential reactivity : Prioritize bromination (ortho/para-directing), followed by cyanation (meta-directing), and finally formylation.

- Low-temperature kinetics : Slow addition of reagents (e.g., Br₂) at –10°C reduces polybromination. Use directing groups (e.g., –NO₂) if regioselectivity is challenging .

Q. How can this compound serve as a building block in multi-step syntheses of bioactive molecules?

- Methodological Answer : The bromo group enables Suzuki-Miyaura coupling with aryl boronic acids to create biaryl structures, while the formyl group participates in condensation reactions (e.g., Schiff base formation). The cyano group can be reduced to an amine for heterocycle synthesis (e.g., triazoles). For example, it could act as a precursor to kinase inhibitors by coupling with pyridine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.